molecular formula C15H12O4 B13925329 2,6-Dihydroxy-2-phenylchroman-4-one

2,6-Dihydroxy-2-phenylchroman-4-one

Cat. No.: B13925329
M. Wt: 256.25 g/mol
InChI Key: WHUIECGZLKIGIH-UHFFFAOYSA-N
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Description

2,6-Dihydroxyflavone is a naturally occurring flavonoid compound with the molecular formula C15H10O4. It is part of the larger flavonoid family, which is known for its diverse biological activities. This compound is characterized by the presence of two hydroxyl groups at the 2 and 6 positions on the flavone backbone. Flavonoids, including 2,6-dihydroxyflavone, are widely distributed in the plant kingdom and are known for their antioxidant, anti-inflammatory, and potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dihydroxyflavone typically involves the use of flavone precursors. One common method is the hydroxylation of flavone at the 2 and 6 positions. This can be achieved through various chemical reactions, including the use of hydroxylating agents such as hydrogen peroxide in the presence of catalysts like iron or copper salts .

Industrial Production Methods: Industrial production of 2,6-dihydroxyflavone may involve microbial transformation processes. For instance, the demethylation of 6-methoxyflavone using microbial enzymes can yield 2,6-dihydroxyflavone. This method is advantageous due to its specificity and efficiency in producing high yields of the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dihydroxyflavone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated, methoxylated, and halogenated flavones, depending on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,6-dihydroxyflavone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 6-Hydroxyflavone
  • 7,8-Dihydroxyflavone
  • 4’,6-Dihydroxyflavone

Comparison: 2,6-Dihydroxyflavone is unique due to its specific hydroxylation pattern, which imparts distinct biological activities. Compared to 7,8-dihydroxyflavone, which is known for its strong neuroprotective effects, 2,6-dihydroxyflavone exhibits a broader range of activities, including significant anti-inflammatory and antioxidant properties .

Properties

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

2,6-dihydroxy-2-phenyl-3H-chromen-4-one

InChI

InChI=1S/C15H12O4/c16-11-6-7-14-12(8-11)13(17)9-15(18,19-14)10-4-2-1-3-5-10/h1-8,16,18H,9H2

InChI Key

WHUIECGZLKIGIH-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(C=CC(=C2)O)OC1(C3=CC=CC=C3)O

Origin of Product

United States

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